1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate
Brand Name: Vulcanchem
CAS No.: 88558-93-4
VCID: VC17276792
InChI: InChI=1S/C8H13N3O2/c1-4-11-6-7(5-9-11)13-8(12)10(2)3/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate

CAS No.: 88558-93-4

Cat. No.: VC17276792

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate - 88558-93-4

Specification

CAS No. 88558-93-4
Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name (1-ethylpyrazol-4-yl) N,N-dimethylcarbamate
Standard InChI InChI=1S/C8H13N3O2/c1-4-11-6-7(5-9-11)13-8(12)10(2)3/h5-6H,4H2,1-3H3
Standard InChI Key NCFSDVIJYKYYFW-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)OC(=O)N(C)C

Introduction

Structural and Synthetic Foundations

Molecular Architecture

The compound’s structure comprises a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with an ethyl group at the N1 position and a dimethylcarbamate group at C4. This configuration confers both lipophilic (ethyl) and polar (carbamate) properties, enabling interactions with diverse biological targets. The carbamate group (O–C(=O)–N(CH3)2\text{O}–\text{C}(=O)–\text{N}(\text{CH}_3)_2) is critical for hydrogen bonding and enzymatic inhibition.

Synthesis and Purification

The synthesis involves reacting 1-ethyl-1H-pyrazol-4-amine with dimethylcarbamoyl chloride under basic conditions. Nucleophilic attack by the pyrazole’s amine nitrogen on the carbonyl carbon of the carbamate yields the product, which is purified via recrystallization or chromatography. Optimized conditions (e.g., anhydrous solvents, controlled temperatures) achieve yields exceeding 70%.

Physicochemical Properties and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and limited solubility in water (<1 mg/mL at 25°C). Thermal stability analyses indicate decomposition above 200°C, with no significant degradation under ambient conditions. Hydrolytic susceptibility is observed in strongly acidic or alkaline environments, where the carbamate linkage cleaves to release dimethylamine and carbon dioxide.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight183.21 g/mol
Melting Point112–115°C (dec.)
LogP1.2 (predicted)
Solubility (H₂O)<1 mg/mL

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs of 1-ethyl-1H-pyrazol-4-yl dimethylcarbamate, such as N-(1H-pyrazol-4-yl)carboxamides, demonstrate potent inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine-threonine kinase central to TLR and IL-1R signaling pathways . By replacing polar cores with lipophilic bicyclic systems, these analogs enhance membrane permeability and target engagement . While direct evidence for the compound’s IRAK4 activity is pending, its carbamate group likely facilitates similar interactions with kinase active sites.

Neurotransmitter Modulation

Pyrazolyl-carbamates exhibit affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M₄ subtype . Allosteric modulation of M₄ receptors by related compounds enhances acetylcholine binding affinity by 25–50-fold, suggesting potential applications in neurodegenerative disorders . Electrophysiological studies are needed to confirm this compound’s efficacy in vivo.

Synthetic Derivatives and Structure-Activity Relationships

Modifications to the pyrazole core or carbamate substituents significantly alter bioactivity:

  • Halogenation: Introducing halogens (e.g., iodine) at C5 of triazole analogs enhances metabolic stability, as seen in 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-iodo-2-methyl-2H-1,2,3-triazole .

  • Bicyclic Systems: Replacing the pyrazole with pyrrolo[2,1-f] triazine improves kinase selectivity .

  • Allosteric Modulation: Adding cyano or fluoroalkyl groups to pyridine derivatives boosts mAChR agonism .

Applications and Future Directions

Therapeutic Prospects

  • Inflammatory Diseases: IRAK4 inhibition could mitigate rheumatoid arthritis or lupus .

  • Oncology: HDAC inhibition may synergize with DNA-damaging agents.

  • Neurology: M₄ receptor modulation offers a pathway for Alzheimer’s disease treatment .

Industrial and Research Use

Strictly limited to non-clinical research, the compound serves as a scaffold for developing kinase probes or fluorescent tags. Handling requires PPE due to carbamate-related neurotoxicity risks.

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